molecular formula C22H21ClN2O4S B2958660 6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111147-12-6

6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2958660
CAS RN: 1111147-12-6
M. Wt: 444.93
InChI Key: NZKJHVYUJUXPDU-UHFFFAOYSA-N
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Description

6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the quinoline family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Green Synthesis of Quinoline Derivatives

A study demonstrated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This research highlights the potential of quinoline derivatives in developing new antibacterial agents through eco-friendly synthesis methods (Alavi et al., 2017).

Solvent Influence on Quinoline Derivatives

Another study focused on the intriguing influence of the solvent on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl Esters, indicating the critical role of solvent choice in chemical reactions involving quinoline derivatives (Bänziger et al., 2002).

Anticancer Activities of Quinoline Derivatives

A significant finding comes from the examination of novel 4-aminoquinoline derivatives designed to enhance their anticancer activities. This study illustrates the potential of quinoline derivatives in cancer treatment, showing promising results against various cancer types, highlighting the importance of chemical modifications to achieve desired biological effects (Solomon et al., 2019).

Synthesis and Application in Fluorescence

Research into the synthesis, crystal structures, fluorescence, and quantum chemical investigations of some multi-substituted quinoline derivatives shed light on their potential applications as fluorescent probes for DNA detection. These findings underscore the versatility of quinoline derivatives in scientific research, particularly in bioanalytical applications (Le et al., 2020).

properties

IUPAC Name

[6-chloro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKJHVYUJUXPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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